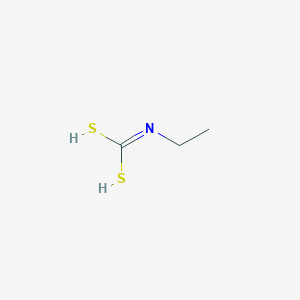

ethylcarbamodithioic acid

Description

Structure

3D Structure

Properties

CAS No. |

18879-98-6 |

|---|---|

Molecular Formula |

C3H7NS2 |

Molecular Weight |

121.23 g/mol |

IUPAC Name |

ethylcarbamodithioic acid |

InChI |

InChI=1S/C3H7NS2/c1-2-4-3(5)6/h2H2,1H3,(H2,4,5,6) |

InChI Key |

MIHRVCSSMAGKNH-UHFFFAOYSA-N |

SMILES |

CCNC(=S)S |

Isomeric SMILES |

CCN=C(S)S |

Canonical SMILES |

CCN=C(S)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethylcarbamodithioic Acid and Its Derivatives

Mechanistic Investigations of Dithiocarbamate (B8719985) Formation

The formation of dithiocarbamates, the fundamental reaction for synthesizing ethylcarbamodithioic acid, involves the reaction of an amine with carbon disulfide. Understanding the underlying mechanisms and kinetics of this reaction is crucial for optimizing synthetic protocols and controlling product formation.

Reaction Pathways for Carbon Disulfide Addition to Amines

The synthesis of dithiocarbamates is initiated by the nucleophilic addition of a primary or secondary amine to carbon disulfide. researchgate.net This reaction can proceed in the presence of a base, such as anhydrous potassium carbonate, to yield the corresponding dithiocarbamate salt. researchgate.net The general reaction involves the amine acting as a nucleophile, attacking the electrophilic carbon of carbon disulfide. rsc.org

The reaction between an amine and carbon disulfide can be influenced by the presence of a base. In some cases, one equivalent of the amine itself can act as a base to facilitate the reaction, leading to the formation of an ammonium (B1175870) salt of the dithiocarbamate. mdpi.com The resulting dithiocarbamic acids are generally unstable, but their corresponding salts, particularly those derived from secondary amines, exhibit greater stability. mdpi.com

The proposed mechanism often involves the formation of a zwitterionic intermediate. cdnsciencepub.com For instance, in the reaction of amines with carbon disulfide, a zwitterionic dithiocarbimate can be formed, which can then extrude isothiocyanate. nih.govrsc.org This pathway is particularly relevant in the decomposition of metal dithiocarbamate complexes. nih.govrsc.org

Kinetic Studies of Dithiocarbamate Synthesis

Kinetic studies provide valuable insights into the rates and mechanisms of dithiocarbamate synthesis. The reaction rate is influenced by several factors, including the nature of the amine, the solvent, and the temperature. For example, studies have shown that cyclic amines react much faster with carbon disulfide than linear alkanolamines. researchgate.net

Rate constants and activation energies for the synthesis and decomposition of various N-substituted dithiocarbamates have been determined. cdnsciencepub.comcdnsciencepub.com These studies often employ techniques like stopped-flow apparatus with conductivity detection to monitor the reaction progress. researchgate.net The data obtained from these kinetic investigations help in elucidating the reaction mechanism and optimizing reaction conditions for efficient synthesis. cdnsciencepub.comcdnsciencepub.com For example, a termolecular reaction mechanism has been used to analyze kinetic data for the reaction of carbon disulfide with aqueous amine solutions. researchgate.net

Table 1: Kinetic Data for Dithiocarbamate Formation

| Amine | Temperature (K) | Observed Pseudo-First Order Rate Constant (k, s⁻¹) |

| Piperazine (B1678402) (0.5 M) | 298.15 | 0.254 |

| 303.15 | 0.404 | |

| 308.15 | 0.624 | |

| 313.15 | 0.833 | |

| Monoethanolamine (1 M) | 298.15 | 0.011 |

| 303.15 | 0.017 | |

| 308.15 | 0.022 | |

| 313.15 | 0.028 | |

| Diethanolamine (1 M) | 298.15 | 0.077 |

| 303.15 | 0.119 | |

| 308.15 | 0.139 | |

| 313.15 | 0.207 | |

| Morpholine (1 M) | 298.15 | 0.339 |

| 303.15 | 0.533 | |

| 308.15 | 0.863 | |

| 313.15 | 1.069 |

Data sourced from a study on the kinetics of carbon disulfide capture by various aqueous amine solutions. researchgate.net

Synthetic Strategies for Functionalized Ethylcarbamodithioic Acid Derivatives

The versatility of the ethylcarbamodithioic acid scaffold allows for the synthesis of a wide array of functionalized derivatives. These modifications can be targeted at the carboxylic acid moiety, the ethylamine (B1201723) backbone, or can involve the introduction of chirality.

Derivatization via Carboxylic Acid Moiety Modifications

The carboxylic acid group of dithiocarbamates is a key site for derivatization. One common approach is the S-alkylation or S-arylation of the dithiocarbamate anion. tandfonline.com This can be achieved through a one-pot, three-component reaction involving an amine, carbon disulfide, and an alkyl or aryl halide. tandfonline.comorganic-chemistry.org For instance, S-benzyl dithiocarbamates can be synthesized from diazo compounds, carbon disulfide, and secondary amines in a triflic acid-promoted multi-component reaction. rsc.org

The synthesis of S-aryl dithiocarbamates can be more challenging and often requires metal catalysts. tandfonline.com However, metal-free approaches have also been developed, such as the reaction of aryl diazonium fluoroborates with carbon disulfide and secondary amines in water. tandfonline.com Furthermore, visible-light photocatalysis has been employed for the synthesis of S-alkyl dithiocarbamates from alkyl carboxylic acids and tetraalkylthiuram disulfides. organic-chemistry.org

Another strategy involves the modification of the carboxylic acid group through reactions with electrophiles. For example, dithiocarbamates can be acylated with N-(1,3-benzothiazol-2-yl)-2-chloroacetamide to produce S-acyl dithiocarbamates. researchgate.net

Modifications on the Ethylamine Backbone

Modifications to the ethylamine backbone of ethylcarbamodithioic acid can introduce diverse functionalities. This can be achieved by starting with a functionalized amine in the initial dithiocarbamate synthesis. For example, ferrocene-functionalized dithiocarbamate zinc(II) complexes have been synthesized by reacting a ferrocene-containing secondary amine with carbon disulfide. acs.org

Another approach involves the use of multicomponent reactions to build complexity. For instance, a metal-free multicomponent reaction has been developed for the synthesis of dithiocarbamate-containing piperazine derivatives through the C–N bond cleavage of a DABCO (1,4-diazabicyclo[2.2.2]octane) ring. nih.gov This method allows for the incorporation of various secondary amines, leading to a broad spectrum of products. nih.gov

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective methods for the synthesis of chiral dithiocarbamate analogs is an area of growing interest. Chiral thioureas, which are structurally related to dithiocarbamates, can be prepared through various methods, including the reaction of chiral isothiocyanates with amines. mdpi.com

Enantiomerically pure primary and secondary amines, such as (S)-α-methyl benzylamine, can be used to synthesize chiral dithiocarbamates. tandfonline.com For example, their reaction with p-quinone methides can yield chiral S-diarylmethane dithiocarbamates with high yields. tandfonline.com

Furthermore, stereoselective synthesis of vinyl dithiocarbamates has been achieved through catalyst-free hydrothiolation of unactivated alkynes with in situ prepared dithiocarbamic acids. researchgate.net One-pot, two-step dithiocarbamylation of styrenes has also been reported to produce trans-styrenyl dithiocarbamates exclusively in a metal-free process. rsc.org

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of industrial chemicals to minimize environmental impact and enhance safety. In the context of ethylcarbamodithioic acid and its derivatives, which belong to the broader class of dithiocarbamates, sustainable synthesis focuses on reducing waste, avoiding hazardous substances, and improving energy efficiency. Key advancements in this area include the development of solvent-free reaction conditions and the design of highly selective catalysts.

Solvent-Free Reaction Methodologies

Traditional methods for synthesizing dithiocarbamates often rely on organic solvents, which can be toxic, volatile, and difficult to recycle. A significant advancement in green chemistry is the development of solvent-free synthesis. A highly efficient, simple, and mild one-pot method involves the reaction of an amine (like ethylamine for ethylcarbamodithioic acid), carbon disulfide, and an alkyl halide under solvent-free conditions. organic-chemistry.orgacs.org This approach is noted for its high atom economy, as all the atoms from the reactants are incorporated into the final product, generating minimal waste. organic-chemistry.org

The reaction proceeds smoothly by simply mixing the amine, carbon disulfide, and an alkyl halide, often at room temperature. acs.org This method avoids the need for hazardous organic solvents and toxic catalysts, resulting in nearly quantitative yields without significant byproducts in many cases. acs.org The versatility of this catalyst-free and solvent-free method allows for the use of a wide range of amines and alkyl halides, demonstrating its broad synthetic utility. acs.org

Research has demonstrated the superior efficacy of solvent-free conditions compared to conventional solvent-based systems. For instance, the synthesis of S-benzyl diethyl-dithiocarbamate was completed in a significantly shorter time with a higher yield when no solvent was used.

Table 1: Comparison of Solvent-Free vs. Solvent-Based Synthesis of S-benzyl diethyl-dithiocarbamate

| Solvent | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Solvent-Free | 0.5 | 95 |

| CH₃CN | 5 | 90 |

| THF | 5 | 85 |

| Ethanol | 5 | 80 |

| Diethyl ether | 5 | 70 |

| ClCH₂CH₂Cl | 5 | 60 |

This table was created using data from a study by Azizi et al. (2006). acs.org

Another innovative solvent-free approach involves the Michael addition of amines and carbon disulfide to electron-deficient alkenes. tandfonline.com This one-pot, three-component reaction can be facilitated by a recyclable solid-supported catalyst like OH⁻/silica, yielding the corresponding dithiocarbamates in good to excellent yields. tandfonline.com This method is suitable for a wide variety of amines and Michael acceptors. tandfonline.com

Catalyst Development for Enhanced Selectivity

While many solvent-free syntheses of dithiocarbamates can proceed without a catalyst, the development of specialized catalysts offers pathways to enhanced selectivity, milder reaction conditions, and even broader substrate scope. These catalysts are often designed to be recyclable and environmentally benign, aligning with the principles of green chemistry.

A notable development is the use of phase-transfer catalysts, such as benzyl (B1604629) trimethyl ammonium hydroxide (B78521) (Triton-B), in solvent-free, one-pot syntheses. researchgate.netgrowingscience.com This method provides high yields (82-98%) under mild conditions with a very simple work-up procedure. researchgate.net The catalyst facilitates the reaction between various amines, carbon disulfide, and alkyl halides. growingscience.com

Table 2: Triton-B Catalyzed Solvent-Free Synthesis of Dithiocarbamates

| Amine | Alkyl Halide | Time (hours) | Yield (%) |

|---|---|---|---|

| Di-n-propylamine | n-Propyl iodide | 1.5 | 98 |

| Di-n-butylamine | n-Butyl chloride | 2.0 | 94 |

| Benzylamine | n-Butyl chloride | 2.0 | 94 |

| Cyclohexylamine | Benzyl chloride | 2.0 | 90 |

| Morpholine | n-Propyl chloride | 2.5 | 88 |

This table was created using data from a study by Kour et al. (2017). researchgate.netgrowingscience.com

In addition to phase-transfer catalysts, metal-based catalysts have been developed to facilitate these transformations, often in green solvents like water. An efficient, ligand-free copper-catalyzed coupling of aryl iodides with tetraalkylthiuram disulfides in water has been reported to produce S-aryl dithiocarbamates in good yields. thieme-connect.com This approach avoids the use of flammable or toxic organic solvents. thieme-connect.com

Table 3: Copper-Catalyzed Synthesis of S-Aryl Dithiocarbamates in Water

| Aryl Iodide | Catalyst | Base | Yield (%) |

|---|---|---|---|

| Iodobenzene | Cu(acac)₂ | Na₂CO₃ | 81 |

| 4-Iodotoluene | Cu(acac)₂ | Na₂CO₃ | 84 |

| 4-Iodoanisole | Cu(acac)₂ | Na₂CO₃ | 75 |

| 1-Chloro-4-iodobenzene | Cu(acac)₂ | Na₂CO₃ | 78 |

| 1-Bromo-4-iodobenzene | Cu(acac)₂ | Na₂CO₃ | 72 |

This table was created using data from a study by Wu & Yan (2019). thieme-connect.com

Recent research continues to push the boundaries of catalyst design for dithiocarbamate synthesis. This includes the use of ceric ammonium nitrate (B79036) (CAN) in a recyclable polyethylene (B3416737) glycol (PEG):H₂O solvent system, which offers high yields and rapid reaction times. samipubco.com Furthermore, novel heterogeneous catalysts, such as gold nanoparticles supported on dithiocarbamate-modified natural boehmite, have been developed for specific applications like the synthesis of propargylamines, showcasing excellent selectivity and yield. rsc.org These advanced catalytic systems represent a move towards more sustainable and efficient chemical production. samipubco.comrsc.org

Coordination Chemistry of Ethylcarbamodithioic Acid As a Ligand in Advanced Materials and Catalysis

Ligand Design Principles and Coordination Modes

The versatility of ethylcarbamodithioic acid as a ligand stems from its unique structural and electronic properties. The presence of two sulfur donor atoms allows for strong chelation to metal centers, a fundamental aspect of its coordination behavior.

Chelation Dynamics and Ring Formation

Ethylcarbamodithioic acid acts as a potent chelating agent, readily forming stable complexes with transition metals and main group elements. The chelation process involves the coordination of both sulfur atoms to a single metal center, resulting in the formation of a highly stable four-membered chelate ring. This ring formation is a key contributor to the thermodynamic stability of the resulting metal complexes. The general formula for these ligands is (R1R2)N-(C=S)SX, where R can be an alkyl, alkylene, aryl, or other group, and X represents a metal ion. nih.gov The chelating ability is attributed to the two donor sulfur atoms within the ligand structure. nih.gov

The stability of these chelate rings is analogous to that observed in organic chemistry, with five- and six-membered rings generally being the most stable. However, the four-membered ring formed by dithiocarbamate (B8719985) ligands like ethylcarbamodithioic acid exhibits remarkable stability, contributing to their widespread use in coordination chemistry.

Multidentate Dithiocarbamate Ligands: Synthesis and Coordination

The synthesis of dithiocarbamate ligands, including those derived from ethylamine (B1201723) to form ethylcarbamodithioic acid, is typically a straightforward process. The most common method involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. wikipedia.orgnih.gov For ethylcarbamodithioic acid, this would involve the reaction of ethylamine with carbon disulfide.

The versatility of the dithiocarbamate functional group allows for its incorporation into larger, multidentate ligand frameworks. By using diamines or polyamines as precursors, it is possible to synthesize ligands containing multiple dithiocarbamate moieties. These multidentate ligands can coordinate to one or more metal centers, leading to the formation of polynuclear complexes with interesting structural and catalytic properties. For instance, the reaction of piperazine (B1678402) with two equivalents of carbon disulfide can produce a bis(dithiocarbamate) ligand. mdpi.com While specific examples detailing the synthesis of multidentate ligands derived directly from ethylamine are not prevalent in the provided search results, the general principles of dithiocarbamate synthesis are readily applicable. nih.govnih.govorganic-chemistry.org

Electronic and Steric Effects on Metal Coordination

The coordination chemistry of ethylcarbamodithioic acid is significantly influenced by both electronic and steric factors. The electronic properties of the dithiocarbamate ligand can be tuned by modifying the substituents on the nitrogen atom. nih.gov In the case of ethylcarbamodithioic acid, the ethyl group is an electron-donating group, which enhances the electron density on the sulfur atoms, thereby increasing their donor capacity and the stability of the resulting metal complexes. This enhanced basicity of the sulfur centers is a consequence of the pi-donor properties of the amino substituent. wikipedia.org

Structural Elucidation of Metal-Ethylcarbamodithioate Complexes

A thorough understanding of the structure of metal-ethylcarbamodithioate complexes is paramount for establishing structure-property relationships and for the rational design of new materials and catalysts. Crystallographic and spectroscopic techniques are indispensable tools for this purpose.

Crystallographic Studies of Novel Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes. Numerous crystallographic studies have been conducted on metal dithiocarbamate complexes, revealing a variety of coordination geometries, including square planar, tetrahedral, and octahedral arrangements. nih.govmdpi.comelsevierpure.com

For instance, the crystal structure of bis(diethyldithiocarbamato)nickel(II) reveals a square planar geometry around the nickel(II) ion. nist.gov Similarly, tris(diethyldithiocarbamato)cobalt(III) complexes have been structurally characterized, showing a distorted octahedral geometry. griffith.edu.au While specific crystallographic data for simple ethylcarbamodithioate complexes are not detailed in the provided search results, the data for the closely related diethyldithiocarbamate (B1195824) complexes provide valuable insights. The table below presents typical bond lengths and angles for a representative diethyldithiocarbamate complex.

Table 1: Selected Crystallographic Data for a Representative Metal-Diethyldithiocarbamate Complex

| Parameter | Value |

| Bond Lengths (Å) | |

| M-S1 | 2.20 - 2.40 |

| M-S2 | 2.20 - 2.40 |

| S1-C | 1.70 - 1.75 |

| S2-C | 1.70 - 1.75 |

| C-N | 1.32 - 1.35 |

| **Bond Angles (°) ** | |

| S1-M-S2 | 75 - 80 |

| M-S1-C | 85 - 90 |

| M-S2-C | 85 - 90 |

| S1-C-S2 | 110 - 115 |

Note: The values presented are typical ranges observed for various metal diethyldithiocarbamate complexes and are intended to be illustrative.

Spectroscopic Characterization of Coordination Environments

Spectroscopic techniques provide valuable information about the coordination environment of the metal ion and the electronic structure of the complex. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are commonly employed for the characterization of metal-ethylcarbamodithioate complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination modes of the dithiocarbamate ligand. The C-N stretching vibration (ν(C-N)) and the C-S stretching vibration (ν(C-S)) are diagnostic peaks. The position of the ν(C-N) band, typically found in the range of 1450-1550 cm⁻¹, provides information about the partial double bond character of the C-N bond. nih.gov A higher frequency for this band suggests a greater contribution from the thioureide resonance form, indicating stronger M-S bonds. The ν(C-S) band, usually observed around 1000 cm⁻¹, is also sensitive to the coordination mode. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing diamagnetic metal complexes in solution. ¹H and ¹³C NMR spectra can confirm the presence of the ethyl groups and provide information about the symmetry of the complex. The chemical shift of the NCS₂ carbon in ¹³C NMR is particularly informative and is typically observed in the range of 205-220 ppm. nih.gov For paramagnetic complexes, NMR signals are often broadened and significantly shifted, providing insights into the electronic structure and magnetic properties of the complex. nih.govcreative-biostructure.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of metal-ethylcarbamodithioate complexes exhibit intense absorption bands in the UV-Vis region, which are typically assigned to ligand-to-metal charge transfer (LMCT) transitions. These transitions provide information about the electronic structure of the complex and the nature of the metal-ligand bonding. mdpi.com

Table 2: Typical Spectroscopic Data for Metal-Dithiocarbamate Complexes

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value |

| IR Spectroscopy | ν(C-N) stretching frequency | 1450 - 1550 cm⁻¹ |

| ν(C-S) stretching frequency | 950 - 1050 cm⁻¹ | |

| ¹³C NMR Spectroscopy | Chemical shift of NCS₂ carbon | 205 - 220 ppm |

| UV-Vis Spectroscopy | π → π* transitions | 250 - 290 nm |

| n → π* transitions | 330 - 360 nm | |

| LMCT transitions | 400 - 600 nm |

Note: The values presented are general ranges for dithiocarbamate complexes and may vary depending on the metal ion and the specific ligand.

Reactivity and Stability of Dithiocarbamate Metal Complexes

The chemical behavior of metal complexes derived from ethylcarbamodithioic acid is largely dictated by the interplay between the central metal ion and the sulfur-rich ligand environment. This section explores the redox activity of the coordinated metals and the kinetics of ligand substitution, which are fundamental to the stability and reactivity of these compounds.

Redox Behavior of Coordinated Metals

The coordination of ethylcarbamodithioate ligands to a metal center significantly modulates the metal's redox properties. This effect stems from the ligand's ability to donate electron density to the metal, which can stabilize different oxidation states. The complexation effect on the redox potential can be understood through thermochemical cycles, where the ratio of the formation constants of the metal in different oxidation states (e.g., M(III) vs. M(II)) determines the shift in potential. researchgate.net

Dithiocarbamate ligands are particularly effective at stabilizing higher oxidation states of metal ions. researchgate.net The specific electrode potential of the resulting complex is critical for its function, particularly in catalytic applications. For a metal chelate to be an effective catalyst in certain redox reactions, its potential should ideally lie between E⁰(O₂/O₂•⁻) at -0.33 V and E⁰'(H₂O₂,H⁺/HO•,H₂O) at +0.39 V. mdpi.com Complexes with potentials below -0.33 V may be energetically unfavorable for such reactions, while those above +0.39 V can lead to diffusion-controlled reaction rates that may not be sustainable. mdpi.com

The redox behavior is often characterized by reversible one-electron transfer processes. For instance, studies on various transition metal complexes with redox-active ligands have demonstrated the ability to undergo reversible oxidations. nih.govnsf.gov In the case of dithiocarbamate complexes, this redox activity is crucial for their application in fields ranging from materials science to medicine, where the generation of reactive oxygen species by redox cycling can be a key mechanism of action. nih.gov The modification of substituents on the dithiocarbamate ligand can further tune these redox properties, influencing the thermal and chemical stability of the resulting metal complex. researchgate.net

Ligand Exchange Kinetics and Mechanisms

The stability of a metal-dithiocarbamate complex is also defined by its lability, or the rate at which the dithiocarbamate ligand can be replaced by other species. The kinetics and mechanisms of these ligand and metal exchange reactions have been studied in detail. Two primary pathways for the transfer of a dithiocarbamate ligand between metal centers have been identified publish.csiro.au:

Dissociative Pathway: This mechanism involves the initial dissociation of the dithiocarbamate ligand from the metal complex, followed by the subsequent substitution at a different metal ion.

Associative Pathway (Electrophilic Attack): This pathway involves a direct attack by a competing metal ion on the dithiocarbamate complex. This often proceeds through a binuclear intermediate which then breaks down. publish.csiro.au

The predominant pathway is determined by several factors, including the stability of the complex, the lability of the metal ion, and the electrophilic character of the attacking metal ion. publish.csiro.au Competition experiments have established a stability sequence for divalent metal dithiocarbamate complexes in dimethyl sulfoxide, which follows the order: Hg(II) > Cu(II) > Ni(II) > Pb(II) ≈ Cd(II) > Zn(II). publish.csiro.au This means a metal ion can displace any metal to its right in the series from its dithiocarbamate complex. Kinetic studies of these exchange reactions often reveal second-order kinetics, consistent with an associative mechanism. researchgate.net

Self-Assembly and Supramolecular Architectures

The ethylcarbamodithioate ligand is a powerful building block in supramolecular chemistry and nanoscience. Its ability to act as a robust, bidentate chelator for a wide variety of metals allows for the directed construction of complex, multi-dimensional structures. nih.gov

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). vt.edunorthwestern.edu While many MOFs utilize carboxylate-based linkers, the fundamental principles of their construction apply to other coordinating groups as well.

The ethylcarbamodithioate ligand is well-suited to act as a linker in the formation of coordination polymers and potentially MOFs. Its two sulfur donor atoms can chelate to a single metal center or bridge between two different metal centers, leading to the formation of extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The geometry of the resulting architecture is dictated by the coordination preference of the metal ion and the steric and electronic properties of the dithiocarbamate ligand. nih.gov The versatility of the dithiocarbamate group to chelate with numerous types of metals makes it an attractive, though less common, alternative to traditional linkers for creating novel framework materials with potential applications in catalysis, gas storage, and separations. nih.govmdpi.comgoogle.com

Directed Assembly in Nanoscience Applications

The dithiocarbamate group serves as an exceptionally stable and versatile anchor for functionalizing surfaces, particularly gold. nih.gov This property has been widely exploited for the directed self-assembly of molecules and nanoparticles.

Monolayer Formation: Dithiocarbamates can be assembled into densely packed, stable monolayers on gold substrates, often referred to as dithiocarbamate-anchored monolayers (DAMs). purdue.eduacs.org The kinetics of this assembly process on gold surfaces generally follow first-order rate processes, leading to saturation coverages comparable to those of well-studied alkanethiols. acs.org These monolayers are robust over a wide pH range and can be used to precisely control the surface properties of materials. researchgate.net

Nanoparticle Assembly: A significant application in nanoscience is the use of dithiocarbamates to stabilize and link nanoparticles. Bifunctional linker molecules, featuring a dithiocarbamate anchor at each end, can be used to controllably assemble gold nanoparticles (AuNPs) into larger aggregates. core.ac.uk This bottom-up self-assembly approach allows for the fabrication of "nanogaps"—structures where two or more nanoparticles are held at a fixed, molecular-scale distance. These controlled assemblies are of great interest for applications in plasmonics and molecular electronics. The formation of nanoparticle aggregates through dithiocarbamate linking can be monitored by techniques such as UV-Vis absorption spectroscopy, which shows the appearance of an extended plasmon band upon aggregation. core.ac.uk

Advanced Analytical Techniques for Comprehensive Characterization

Spectroscopic Fingerprinting of Ethylcarbamodithioic Acid and Its Complexes

Spectroscopy offers a non-destructive means to probe the structural and electronic features of ethylcarbamodithioic acid. By analyzing the interaction of the molecule with electromagnetic radiation, a unique spectroscopic fingerprint is obtained, revealing information about its bonding, geometry, and behavior in different chemical environments.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for analyzing the structural integrity and coordination modes of ethylcarbamodithioic acid and its metal complexes. These methods probe the vibrational modes of molecules, which are sensitive to bond strengths, molecular symmetry, and the nature of the atoms involved.

Transition metal dithiocarbamate (B8719985) complexes display three principal absorption regions in their IR spectra. researchgate.net A key diagnostic band is the "thioureide band," which appears in the 1450–1550 cm⁻¹ range and is primarily due to the C-N stretching vibration, ν(C-N). researchgate.net The position of this band provides insight into the C-N bond order. Another significant region is between 950 and 1050 cm⁻¹, where the C-S stretching vibration, ν(C=S), is observed. aip.org Upon coordination of the dithiocarbamate ligand to a metal center, the ν(C=S) band often shifts, indicating the participation of the sulfur atoms in bonding. aip.org A shift to a higher frequency for this band in metal complexes suggests the involvement of the thione group in the coordination. aip.org Finally, the far-infrared region, typically around 300–470 cm⁻¹, contains bands corresponding to the metal-sulfur stretching vibration, ν(M-S), directly confirming the formation of the metal-ligand bond. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| ν(C-N) "Thioureide band" | 1450–1550 | Indicates the partial double bond character of the C-N bond. |

| ν(C=S) | 950–1050 | Its shift upon complexation confirms the involvement of sulfur in coordination. |

| ν(M-S) | 300–470 | Direct evidence of the metal-sulfur bond formation in complexes. |

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within ethylcarbamodithioic acid and its complexes. libretexts.org The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The resulting spectrum provides valuable information on the electronic structure of the ligand and the nature of the metal-ligand bonding. libretexts.org

The UV-Vis spectrum of a dithiocarbamate ligand, such as diethyl dithiocarbamate (Et₂DTC⁻), typically shows intense absorption bands in the ultraviolet region. researchgate.net These bands are generally assigned to intra-ligand π→π* and n→π* electronic transitions within the NCS₂ chromophore. Upon complexation with a transition metal, new absorption bands may appear, or existing bands may shift. mtu.edu For transition metal complexes, bands in the visible region often arise from d-d electronic transitions within the metal's d-orbitals. nih.gov Furthermore, intense bands can emerge due to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital. These LMCT bands are a hallmark of the coordination of the dithiocarbamate ligand to a metal ion. nih.gov For instance, the spectrum of a Zn-Et₂DTC complex shows distinct absorption features compared to the free ligand, indicative of complex formation. researchgate.net

| Compound | λmax (nm) | Assignment |

|---|---|---|

| Et₂DTC⁻ Ligand | ~260 | Intra-ligand π→π |

| Et₂DTC⁻ Ligand | ~285 | Intra-ligand n→π |

| Zn-Et₂DTC Complex | ~265 | Intra-ligand / LMCT |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within ethylcarbamodithioic acid.

In ¹H NMR spectroscopy, the acidic proton of the S-H group in the free acid would be expected to appear as a distinct signal. The protons of the ethyl group (-CH₂-CH₃) will exhibit characteristic chemical shifts and coupling patterns (a quartet for the -CH₂- group and a triplet for the -CH₃ group), providing confirmation of the ethyl substituent.

¹³C NMR spectroscopy is particularly informative for the dithiocarbamate functional group. The chemical shift of the carbon atom in the NCS₂ fragment is sensitive to the π-bonding character within this group. acs.org The carbonyl carbon of a related carboxylic acid typically resonates in the 160-180 ppm region. libretexts.org The carbon of the NCS₂ group in dithiocarbamates is also significantly deshielded and its precise chemical shift can provide insights into the electronic structure and bonding within the molecule. acs.org

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | -SH | Variable, typically broad |

| ¹H | -N-CH₂-CH₃ | ~3.0 - 4.0 (quartet) |

| ¹H | -N-CH₂-CH₃ | ~1.0 - 1.5 (triplet) |

| ¹³C | -NCS₂ | Highly deshielded, >180 |

| ¹³C | -N-CH₂-CH₃ | ~40 - 50 |

| ¹³C | -N-CH₂-CH₃ | ~10 - 15 |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight of a compound, elucidating its elemental composition, and probing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. Techniques such as Orbitrap MS can be used for the specific determination of individual dithiocarbamates. nih.gov By measuring the m/z value to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. This capability is crucial for the unambiguous identification of ethylcarbamodithioic acid and for confirming the composition of its metal complexes or degradation products in complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. tezu.ernet.in However, the direct analysis of many dithiocarbamates by GC-MS is challenging because they are often thermally unstable and not sufficiently volatile. nih.govthermofisher.com A common method for the analysis of dithiocarbamate residues involves their decomposition via acid hydrolysis to form carbon disulfide (CS₂), which is then detected by GC-MS. thermofisher.com This is a sum method that does not distinguish between different dithiocarbamate species. thermofisher.com

Direct analysis of the intact molecule or its derivatives is also possible, often using a direct insertion probe or after derivatization to increase volatility and stability. The electron ionization (EI) mass spectrum of a related compound, diethyldithiocarbamic acid, shows a molecular ion peak and several characteristic fragment ions. nist.gov Analysis of these fragmentation pathways provides structural confirmation. The fragmentation often involves the loss of sulfur-containing moieties and cleavage of the ethyl groups.

Chromatographic Separation and Hyphenated Techniques

The comprehensive characterization of ethylcarbamodithioic acid often necessitates the use of powerful analytical techniques that combine separation with sensitive detection. Chromatographic methods, particularly when hyphenated with mass spectrometry, provide the specificity and sensitivity required for its analysis in various matrices.

Liquid Chromatography (LC) with Advanced Detectors

Liquid chromatography (LC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like ethylcarbamodithioic acid. The separation can be achieved using various modes, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), depending on the specific analytical goals. nih.gov

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems offer efficient separation of ethylcarbamodithioic acid from complex mixtures. ijnrd.orgnih.gov The choice of mobile phase, including organic solvents, pH, and additives like ammonium (B1175870) formate (B1220265) or acetic acid, is crucial for optimizing retention and peak shape. nih.govwaters.com

Advanced detectors are essential for the sensitive and selective quantification of the analyte.

Mass Spectrometry (MS): When coupled with LC, MS provides high sensitivity and structural information, making it one of the most powerful detectors. nih.govnih.gov Detectors like quadrupole, ion trap, time-of-flight (TOF), and Orbitrap analyzers can be used. nih.govnih.gov

Photodiode Array (PDA): A PDA detector can provide UV-Vis spectra of the eluting compounds, which aids in peak identification and purity assessment, although it is less specific than MS. nih.gov

The performance of an LC method for organic acids can be evaluated based on parameters such as retention, resolution, sensitivity, and selectivity. waters.com

Table 1: Example LC Parameters for Analysis of Related Organic Acids

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18 | nih.gov |

| Mobile Phase A | Water with modifiers (e.g., 10 mM tributylamine, 15 mM acetic acid) | nih.gov |

| Mobile Phase B | Methanol or Acetonitrile | nih.govnih.gov |

| Detection | Negative Ion Electrospray Mass Spectrometry (ESI-MS) | nih.gov |

| Flow Rate | 0.2 - 0.6 mL/min | nih.govnih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. gcms.cz Ethylcarbamodithioic acid itself is a polar and non-volatile molecule, making it unsuitable for direct GC analysis. colostate.edu Therefore, a derivatization step is required to convert it into a more volatile and thermally stable derivative. sigmaaldrich.com

The derivatization process typically involves converting the active hydrogen in the molecule to a less polar functional group. colostate.edu Common derivatization strategies for acidic compounds include:

Alkylation: This process forms esters (e.g., methyl or ethyl esters) which are more volatile. Reagents like ethyl chloroformate can be used for this purpose. colostate.edunih.gov

Silylation: This is a common method where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed. sigmaaldrich.comnih.gov

The choice of derivatizing reagent depends on the functional groups present in the molecule and the analytical objective. gcms.cz The resulting derivatives can then be separated on a GC column, typically a low-polarity capillary column, and detected. ifremer.fr

Table 2: Common Derivatization Approaches for GC Analysis of Acids

| Derivatization Type | Example Reagent | Derivative Formed | Key Advantage | Reference |

|---|---|---|---|---|

| Alkylation (Esterification) | Ethyl Chloroformate (ECF) | Ethyl Ester | Creates volatile derivatives suitable for GC. | nih.gov |

| Silylation | BSTFA | Trimethylsilyl (TMS) Ester | Commonly used, effective for various functional groups. | sigmaaldrich.comnih.gov |

| Acylation | Perfluoro Acid Anhydrides | Acyl Derivative | Produces stable and highly volatile derivatives, good for ECD. | gcms.cz |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques refer to the powerful combination of a separation method with a spectroscopic detection technique, providing both separation and identification capabilities in a single analysis. ijnrd.orgsaspublishers.com For the analysis of ethylcarbamodithioic acid, the most important hyphenated techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

GC-MS: This technique couples the high separation power of GC with the sensitive and selective detection of MS. ifremer.fr After derivatization, the volatile ethylcarbamodithioic acid derivative is separated on the GC column and then ionized and detected by the mass spectrometer. nih.gov The resulting mass spectrum provides a molecular fingerprint that can be used for unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. nist.gov

LC-MS: This is arguably the most powerful tool for the analysis of ethylcarbamodithioic acid, as it does not require derivatization. nih.gov The compound is separated by LC and directly introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). nih.gov LC-MS, and particularly its tandem version (LC-MS/MS), offers exceptional sensitivity and specificity, allowing for the quantification of trace levels of the compound in complex samples. researchgate.netmdpi.com The combination of retention time and mass-to-charge ratio (and fragmentation patterns in MS/MS) provides a very high degree of confidence in the identification and quantification of the analyte. nih.govmdpi.com

Theoretical and Computational Investigations of Ethylcarbamodithioic Acid Chemistry

Electronic Structure Theory and Bonding Analysis

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Advanced computational methods allow for a detailed examination of the bonding, charge distribution, and molecular orbitals of ethylcarbamodithioic acid.

Density Functional Theory (DFT) has become a primary method for studying dithiocarbamates due to its favorable balance of computational cost and accuracy. DFT calculations are widely employed to investigate the flotation capabilities of thiol collectors like ethyl dithiocarbamate (B8719985). researchgate.net These studies typically focus on optimizing the molecular geometry, calculating vibrational frequencies, and determining the distribution of electronic charge.

Table 1: Application of DFT in Analyzing Ethylcarbamodithioic Acid Derivatives

| Parameter Investigated | Significance |

|---|---|

| Optimized Molecular Geometry | Provides accurate bond lengths and angles. |

| Mulliken/NBO Charge Distribution | Identifies the most electron-rich centers (sulfur atoms) responsible for coordination. |

| Vibrational Frequencies | Allows for the interpretation of experimental IR and Raman spectra. |

For more precise calculations, ab initio methods, which are based on first principles without empirical parameterization, are utilized. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality results for smaller systems.

In the study of related dithiocarbamate systems, ab initio cluster model calculations have been performed to investigate the interaction between the collector and a mineral surface. For instance, such calculations were used to study the adsorption of diethyl dithiocarbamate, a closely related molecule, on a covellite (CuS) surface. mdpi.com These high-accuracy calculations help to validate the results obtained from DFT and provide a deeper understanding of the subtle electronic effects that govern the chemisorption process, such as the nature and strength of the bonds formed between the sulfur atoms of the ligand and the metal atoms on the mineral lattice. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, providing insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

For the ethyl dithiocarbamate anion, the HOMO is primarily localized on the two sulfur atoms, confirming their role as the primary sites for nucleophilic attack and coordination to metal ions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Quantum chemical calculations have shown that the reactivity of various thiol collectors is directly related to their FMO energies. mdpi.com

Table 2: Frontier Molecular Orbital Characteristics of Ethyl Dithiocarbamate Anion

| Molecular Orbital | Key Characteristics | Implication for Reactivity |

|---|---|---|

| HOMO | High electron density on the sulfur atoms. | Governs the interaction with electrophilic metal centers on mineral surfaces. researchgate.net |

| LUMO | Distributed over the S-C-S backbone. | Represents the region most likely to accept electrons from a donor. |

| HOMO-LUMO Gap | Relatively small, indicating moderate to high reactivity. | Explains its effectiveness as a chelating agent and flotation collector. mdpi.com |

Reaction Mechanism Studies

Computational chemistry is invaluable for mapping out reaction pathways, identifying intermediate structures, and characterizing the high-energy transition states that control reaction rates.

The characterization of transition states is fundamental to understanding reaction mechanisms. For reactions involving dithiocarbamate ligands, such as their formation or their role in catalysis, computational methods can locate the transition state structure on the potential energy surface. For example, in the degradation of dithiocarbamates, DFT calculations have been used to model the transition state, revealing that the C-N bond breakdown can be the rate-limiting step under certain conditions. researchgate.net Although specific studies on the synthesis of ethylcarbamodithioic acid are not prevalent, the computational protocols are well-established. This involves proposing a reaction coordinate, locating a saddle point on the energy landscape, and confirming it is a true transition state by vibrational frequency analysis (i.e., identifying a single imaginary frequency).

The reactivity of ethyl dithiocarbamate as a ligand has been extensively explored through computational simulations, particularly in its application as a flotation collector for sulfide (B99878) minerals. researchgate.netmdpi.com DFT calculations are used to model the adsorption process, which is a key step in mineral flotation.

These studies have shown that ethyl dithiocarbamate chemisorbs onto surfaces like galena (PbS) and pyrite (B73398) (FeS₂). The interaction involves the formation of covalent bonds between the sulfur atoms of the dithiocarbamate and the metal atoms (e.g., Pb, Fe) on the mineral surface. researchgate.netmdpi.com The strength of this interaction, quantified by the calculated adsorption energy, determines the effectiveness of the collector. Computational models can compare the adsorption energy of ethyl dithiocarbamate on different minerals, thereby predicting its selectivity. Furthermore, these simulations can elucidate the coordination mode of the ligand on the surface, indicating whether it binds in a bidentate fashion (both sulfur atoms bonding to one or more metal centers) or a monodentate fashion, which is crucial for understanding the structure of the resulting surface complex. nih.govnih.gov

Table 3: Summary of Chemical Compounds Mentioned

| Compound Name |

|---|

| Ethylcarbamodithioic acid |

| Ethyl dithiocarbamate |

| Diethyl dithiocarbamate |

| Pyrite |

| Galena |

Modeling of Redox Processes in Metal Complexes

Computational modeling, particularly through Density Functional Theory (DFT), serves as a powerful tool for investigating the redox processes of metal complexes containing ethylcarbamodithioic acid (Et2NCS2H) ligands. dtu.dknih.govresearchgate.net These theoretical approaches allow for the prediction and analysis of redox potentials, providing insights into the electron transfer properties of these compounds. The versatility of dithiocarbamate ligands, including ethylcarbamodithioic acid, enables them to stabilize metal ions in various oxidation states, a characteristic that can be rationalized through computational models. science.govmdpi.com

The redox potential of a metal complex is a critical parameter that influences its reactivity and potential applications, for instance, in catalysis or as an antioxidant. nih.gov DFT calculations can reliably predict these potentials by computing the Gibbs free energy change (ΔG) for the redox reaction. dtu.dkrsc.org The process typically involves optimizing the geometries of both the oxidized and reduced forms of the metal complex and then calculating their respective electronic energies. Solvation effects, which are crucial for accurate predictions in solution, are often incorporated using implicit solvation models like the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM). dtu.dknih.gov

For a generic one-electron redox process involving a metal-ethylcarbamodithioate complex, [M(Et2NCS2)n]z, the reaction can be represented as:

[M(Et2NCS2)n]z ⇌ [M(Et2NCS2)n]z+1 + e-

Below is a representative table illustrating the type of data that can be obtained from DFT calculations for the redox potential of a hypothetical metal-ethylcarbamodithioate complex.

| Complex | Redox Couple | Calculated E° (V vs. SHE) | Computational Method | Solvation Model |

|---|---|---|---|---|

| [Ni(Et2NCS2)2] | Ni(II)/Ni(III) | +0.45 | B3LYP/6-31G(d) | PCM (Acetonitrile) |

| [Cu(Et2NCS2)2] | Cu(II)/Cu(III) | +0.28 | M06/def2-TZVP | SMD (Water) |

| [Fe(Et2NCS2)3] | Fe(III)/Fe(IV) | +0.62 | PBE0/cc-pVTZ | COSMO-RS |

Spectroscopic Property Prediction and Interpretation

Simulation of Vibrational and Electronic Spectra

Computational chemistry provides indispensable tools for the simulation and interpretation of the vibrational and electronic spectra of ethylcarbamodithioic acid and its metal complexes. ugent.be DFT and Time-Dependent DFT (TD-DFT) are the most common methods employed for these purposes. mdpi.comarxiv.org

Vibrational Spectra: The simulation of infrared (IR) and Raman spectra is typically performed using DFT calculations within the harmonic approximation. mdpi.com This involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the vibrational frequencies and normal modes. ugent.be The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net

Theoretical vibrational spectra are crucial for assigning the experimentally observed bands to specific molecular motions. For metal complexes of ethylcarbamodithioic acid, key vibrational modes include the ν(C-N) (thioureide) and ν(C-S) stretching frequencies, which are sensitive to the coordination mode of the ligand and the electronic structure of the complex. nih.gov For instance, the position of the ν(C-N) band can provide insights into the partial double bond character of the C-N bond. malayajournal.org

Below is a table of representative calculated vibrational frequencies for a model diethyldithiocarbamate (B1195824) complex.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Symmetry | Description |

|---|---|---|---|

| ν(C-N) | 1495 | A1 | Thioureide C-N stretch |

| νas(CS2) | 998 | B1 | Asymmetric C-S stretch |

| νs(CS2) | 680 | A1 | Symmetric C-S stretch |

| ν(M-S) | 385 | B2 | Metal-Sulfur stretch |

Electronic Spectra: The electronic absorption spectra (UV-Vis) of ethylcarbamodithioic acid and its complexes can be simulated using TD-DFT. uwa.edu.au These calculations provide information about the energies of electronic transitions, their corresponding oscillator strengths, and the nature of the molecular orbitals involved. arxiv.org This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions within the metal center. nih.gov

The nature of the substituents on the dithiocarbamate ligand and the identity of the metal ion can significantly influence the electronic spectrum. Computational studies can systematically investigate these effects by modeling a series of related compounds.

Prediction of NMR Parameters

Theoretical calculations are increasingly used to predict the Nuclear Magnetic Resonance (NMR) parameters of molecules, including chemical shifts (δ) and spin-spin coupling constants (J). escholarship.orgresearchgate.net For ethylcarbamodithioic acid and its derivatives, DFT-based methods, particularly the Gauge-Including Atomic Orbital (GIAO) approach, are widely employed for the prediction of ¹H and ¹³C NMR chemical shifts. nih.gov

The computational protocol for predicting NMR spectra typically involves:

A thorough conformational search to identify the low-energy conformers of the molecule. nih.gov

Geometry optimization of each conformer using a suitable DFT functional and basis set. researchgate.net

Calculation of the NMR shielding tensors for each conformer.

Boltzmann averaging of the shielding constants based on the relative energies of the conformers.

Conversion of the calculated shielding constants to chemical shifts by referencing to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net

The accuracy of the predicted NMR parameters is highly dependent on the level of theory, including the choice of the DFT functional, basis set, and the inclusion of solvent effects. researchgate.netnih.gov For instance, the M06-2X functional with a large basis set like 6-311+G(2d,p) has been shown to provide accurate predictions for ¹H and ¹³C chemical shifts in organic molecules. nih.gov

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for the ethylcarbamodithioate ligand.

| Atom | Predicted Chemical Shift (ppm) | Computational Method |

|---|---|---|

| ¹H (-CH2-) | 3.85 | GIAO-B3LYP/6-31G(d) |

| ¹H (-CH3) | 1.25 | GIAO-B3LYP/6-31G(d) |

| ¹³C (NCS2) | 205.2 | GIAO-M06-2X/6-311+G(2d,p) |

| ¹³C (-CH2-) | 48.5 | GIAO-M06-2X/6-311+G(2d,p) |

| ¹³C (-CH3) | 12.8 | GIAO-M06-2X/6-311+G(2d,p) |

Molecular Dynamics Simulations and Conformational Analysis

Solvent Effects on Molecular Conformation

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into the conformational dynamics of ethylcarbamodithioic acid and its metal complexes in different solvent environments. rsc.orgub.edu The conformation of a molecule can be significantly influenced by its surrounding solvent, and MD simulations can explicitly model these interactions. rsc.org

In an MD simulation, the trajectories of atoms and molecules are determined by numerically solving Newton's equations of motion, where the forces are calculated using a force field. mdpi.com By simulating the molecule in a box of explicit solvent molecules (e.g., water, chloroform, or dimethyl sulfoxide), it is possible to observe how the solvent affects the conformational preferences of the solute. rsc.orgub.edu For example, a molecule may adopt a more compact conformation in a non-polar solvent and a more extended conformation in a polar solvent due to differences in solvation energies. rsc.org

For ethylcarbamodithioic acid, MD simulations can be used to explore the rotational barriers around the C-N bond and the flexibility of the ethyl groups in various solvents. ub.edu The results of these simulations can be analyzed to determine the most populated conformations and the free energy landscape of the molecule in solution. rsc.org

Dynamics of Ligand-Metal Interactions

MD simulations can also provide valuable information about the dynamics of the interactions between the ethylcarbamodithioate ligand and a metal center. mdpi.com This includes studying the stability of the coordination bonds, ligand exchange processes, and the flexibility of the resulting metal complex. science.gov

By analyzing the trajectories from MD simulations, one can calculate various parameters that characterize the ligand-metal interaction, such as:

Bond distance and angle distributions: These provide information about the average geometry and flexibility of the coordination sphere.

Coordination number: This can be monitored over time to study ligand association and dissociation events.

Radial distribution functions: These describe the probability of finding a solvent molecule or another ligand at a certain distance from the metal center.

Ab initio molecular dynamics (AIMD) is a more computationally intensive approach where the forces are calculated "on-the-fly" using quantum mechanical methods. rsc.orgresearchgate.net AIMD can provide a more accurate description of the electronic effects involved in ligand-metal bonding and is particularly useful for studying reactions and bond-breaking/forming events. acs.org These simulations can elucidate the mechanism of ligand exchange reactions and the role of the solvent in these processes.

Emerging Research Applications and Future Directions

Role in Metal Ion Recognition and Separation Science

The ability of ethylcarbamodithioic acid to form stable complexes with a wide range of metal ions makes it a promising candidate for applications in analytical chemistry and materials science. Dithiocarbamates, as a class of ligands, are known to form stable complexes with transition metals, as well as with the majority of main group, lanthanide, and actinide elements nih.gov. The lipophilic nature of these ligands allows for their use in solvent extraction processes for the separation and preconcentration of metal ions nih.gov.

Ethylcarbamodithioic acid and its analogues are effective chelating agents for various heavy metal ions. The two sulfur donor atoms in the dithiocarbamate (B8719985) group exhibit a strong affinity for soft metal ions, leading to the formation of stable chelate rings. Research has shown that dithiocarbamate derivatives can be used to extract heavy metals from aqueous solutions.

For instance, a study on N-methyl-N-phenyl dithiocarbamate, a related compound, demonstrated its high efficiency in extracting copper (Cu²⁺) and nickel (Ni²⁺) ions from aqueous solutions nih.gov. The percentage of metal ion extraction was found to be pH-dependent, with optimal extraction occurring at a pH of 10 for both metals, achieving nearly 99% efficiency nih.gov. This suggests that the chelating ability of the dithiocarbamate ligand can be tuned by adjusting the acidity of the medium.

Table 1: Effect of pH on the Extraction of Cu(II) and Ni(II) using N-methyl-N-phenyl dithiocarbamate

| pH | % Extraction of Cu(II) | % Extraction of Ni(II) |

|---|---|---|

| 1.2 | 85.45 | 82.13 |

| 4.2 | 92.78 | 90.56 |

| 7.2 | 96.33 | 94.11 |

| 10.0 | 99.01 | 98.99 |

Data sourced from a study on N-methyl-N-phenyl dithiocarbamate, a compound structurally related to ethylcarbamodithioic acid. nih.gov

The design of dithiocarbamate-based chelating agents can be further tailored by modifying the alkyl or aryl groups attached to the nitrogen atom, which can influence the ligand's solubility and selectivity for specific metal ions nih.gov.

Solvent extraction is a widely used technique for the separation of metal ions, and dithiocarbamates have proven to be effective extractants nih.gov. The general principle involves the formation of a neutral metal-dithiocarbamate complex that is soluble in an organic solvent, allowing for its transfer from an aqueous phase.

The extraction efficiency is influenced by several factors, including the pH of the aqueous phase, the concentration of the ligand, and the nature of the organic solvent. Studies on N-methyl-N-phenyl dithiocarbamate have shown that it has a strong binding affinity for copper and nickel ions, with an extractive efficiency of about 99% nih.gov. The separation of different metal ions can be achieved by carefully controlling the experimental conditions. For example, the separation factor of Ni²⁺ to Cu²⁺ using N-methyl-N-phenyl dithiocarbamate at pH 10 is 1, indicating that it is not selective for separating these two ions under these specific conditions nih.gov. However, by optimizing the pH and other parameters, it may be possible to achieve selective extraction of different metal ions from a mixture.

The separation of lanthanides and actinides is a significant challenge in nuclear waste reprocessing due to their similar ionic radii and chemical properties. Dithiocarbamate ligands are being investigated for their potential to selectively bind to and separate these f-block elements nih.govnih.gov. The "softer" sulfur donor atoms in dithiocarbamates are expected to show a preference for the slightly more covalent bonding character of actinides over lanthanides nih.govbarc.gov.in.

Catalytic Applications in Organic Transformations

The ability of ethylcarbamodithioic acid to act as a ligand for various transition metals opens up possibilities for its use in catalysis. Metal-dithiocarbamate complexes can serve as catalysts or pre-catalysts in a range of organic reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds wikipedia.org. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center nih.gov. Dithiocarbamate ligands can influence the electronic and steric properties of the palladium catalyst, thereby affecting its reactivity.

The general mechanism of a palladium-catalyzed cross-coupling reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination wikipedia.orgnih.gov. The dithiocarbamate ligand can stabilize the palladium catalyst in its active oxidation states and facilitate the elementary steps of the catalytic cycle. While specific examples detailing the use of ethylcarbamodithioate as a ligand in these reactions are limited in the available literature, the broader class of dithiocarbamate complexes has been explored in various catalytic applications.

Electrochemical catalysis plays a crucial role in the development of sustainable energy technologies, such as fuel cells and water splitting. Transition metal complexes with dithiocarbamate ligands are being investigated as potential electrocatalysts for these processes.

Recent research has shown that homoleptic Ni(II) dithiocarbamate complexes can act as pre-catalysts for the oxygen evolution reaction (OER), a key process in water splitting rsc.org. These complexes, when immobilized on an electrode surface, undergo electrochemical activation to form the active catalyst, which is believed to be a nickel oxyhydroxide species rsc.org. The dithiocarbamate ligand plays a role in the formation and stabilization of the active catalytic species. One study on functionalized Ni(II) dithiocarbamate complexes reported that the active catalyst derived from N-methylthiophene-N-4-pyridylmethyl dithiocarbamate exhibited the best OER activity, achieving a current density of 10 mA cm⁻² at an overpotential of 330 mV in a 1.0 M aqueous KOH solution rsc.org. This demonstrates the potential of dithiocarbamate complexes in the field of electrochemical energy conversion.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Ethylcarbamodithioic acid |

| N-methyl-N-phenyl dithiocarbamate |

| Copper (Cu²⁺) |

| Nickel (Ni²⁺) |

| Palladium |

| N-methylthiophene-N-4-pyridylmethyl dithiocarbamate |

| Nickel oxyhydroxide |

Precursors for Functional Materials Science

Ethylcarbamodithioic acid and its derivatives are valuable single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanomaterials. acs.orgresearchgate.net In this approach, a well-defined molecular complex containing both the metal and sulfur (from the ethylcarbamodithioic acid ligand) is decomposed under controlled conditions to yield nanostructured metal sulfides. acs.org This method offers excellent control over the stoichiometry of the final material. acs.org

The thermal decomposition of metal-ethylcarbamodithioate complexes in a suitable solvent (solvothermal synthesis) or in the vapor phase can produce a variety of metal sulfide nanoparticles, including binary, ternary, and even quaternary sulfides. acs.orgresearchgate.netsemanticscholar.org The properties of the resulting nanomaterials, such as their size, shape, and crystal phase, can be tuned by adjusting reaction parameters like temperature, precursor concentration, and the presence of capping agents. researchgate.netrsc.org For instance, varying the decomposition temperature of di-isobutyl-dithiocarbamate complexes of iron and nickel can lead to either metastable violarite (FeNi₂S₄) nanoparticles at lower temperatures or the thermodynamically stable pentlandite (B1173512) ((Fe,Ni)₉S₈) at higher temperatures. rsc.org These metal sulfide nanomaterials have potential applications in various fields, including electrocatalysis and energy storage. acs.orgutrgv.edumdpi.com

| Precursor Complex Type | Resulting Nanomaterial | Synthesis Method | Key Tunable Parameters |

| Metal-dithiocarbamate | Binary Metal Sulfides (e.g., ZnS, CdS) | Solvothermal Decomposition | Temperature, Capping Agent |

| Mixed-metal dithiocarbamate | Ternary Metal Sulfides (e.g., FeNi₂S₄) | Thermal Decomposition | Temperature, Precursor Ratio |

The integration of ethylcarbamodithioic acid functionalities into polymeric systems is an emerging area in the development of advanced coatings. Dithiocarbamate groups can be introduced into polymer backbones or as side chains, imparting unique properties to the resulting material. acs.orggoogle.comresearchgate.net One key application is in the creation of protective coatings with enhanced corrosion resistance. mdpi.com The dithiocarbamate moieties can chelate with metal surfaces, forming a protective layer that inhibits corrosion.

Furthermore, dithiocarbamate-functionalized polymers can be used in the development of antifouling coatings. The ability of dithiocarbamates to bind to various metal ions can be exploited to create surfaces that resist the settlement of marine organisms. Research is also exploring the use of these functionalized polymers in stimuli-responsive coatings, where the properties of the coating can be altered by external triggers. The photochemistry of dithiocarbamates can be utilized for photograft copolymerization to create micropatterned surfaces with controlled properties. acs.org

| Polymer System | Functional Property | Potential Coating Application |

| Dithiocarbamate-functionalized polymer | Corrosion inhibition | Protective coatings for metals |

| Polymeric dithiocarbamates | Heavy metal chelation | Water purification membranes and coatings |

| Photografted dithiocarbamate copolymers | Micropatterned surfaces | Advanced functional surfaces |

Fundamental Bioinorganic Chemistry Research

Ethylcarbamodithioic acid serves as a valuable ligand in fundamental bioinorganic chemistry research for modeling and probing metal coordination environments in biological systems. researchgate.netnih.govdtic.mil Many metalloenzymes and metalloproteins contain metal ions coordinated to sulfur-rich environments, often involving cysteine residues. researchgate.net The sulfur donor atoms of ethylcarbamodithioic acid can mimic the coordination of cysteine side chains to metal ions, allowing researchers to study the structure, spectroscopy, and reactivity of these active sites in simplified, well-defined model complexes. etdci.orgresearchgate.net

By synthesizing and characterizing metal complexes of ethylcarbamodithioic acid, scientists can gain insights into the electronic structure and coordination geometry of metal centers in proteins. etdci.orgmdpi.com These model systems can help elucidate the role of the metal ion and its coordination sphere in biological processes such as electron transfer and catalysis. researchgate.netnih.gov The stability of metal-dithiocarbamate complexes also allows for the investigation of metal uptake and transport mechanisms in biological systems. iiardjournals.org

| Biological System Component Mimicked | Metal Ion | Information Gained from Model Complex |

| Cysteine-rich metal binding site | Fe, Zn, Cu | Electronic structure and coordination geometry |

| Metalloenzyme active site | Various | Catalytic mechanisms and substrate binding |

The design of ligands that can replicate the function of the active sites of metalloproteins is a major goal in bioinorganic chemistry. nih.govscispace.comresearchgate.net Ethylcarbamodithioic acid provides a versatile building block for the construction of such "metalloprotein mimics." The strong chelating ability of the dithiocarbamate group ensures the formation of stable metal complexes. a2zjournals.comnih.gov The ethyl group on the nitrogen atom can be systematically varied to introduce steric bulk or additional functional groups, allowing for the fine-tuning of the properties of the metal center. etdci.org

By incorporating ethylcarbamodithioic acid into more complex ligand architectures, researchers can create environments around a metal ion that mimic the primary and secondary coordination spheres of a protein. nih.gov These synthetic analogues can then be used to study the factors that control the reactivity of metalloenzymes, such as the geometry of the active site and the electronic influence of the surrounding protein environment. scispace.comresearchgate.net For example, mimics of iron-sulfur proteins, which are crucial for electron transfer in biological systems, have been synthesized using dithiocarbamate-containing ligands to encapsulate iron-sulfur clusters. scispace.comresearchgate.net

| Metalloprotein Target | Key Feature Mimicked by Ligand | Design Principle |

| Iron-Sulfur Proteins | Sulfur-rich coordination environment | Encapsulation of iron-sulfur clusters |

| Heme-containing enzymes | Proximal ligand environment | Modification of dithiocarbamate backbone |

Outlook and Grand Challenges in Dithiocarbamate Research

The field of dithiocarbamate chemistry, including research into ethylcarbamodithioic acid, is poised for significant advancements, particularly in the realm of catalysis and material science. The inherent versatility of the dithiocarbamate ligand, characterized by its strong chelating ability with a wide range of metals, provides a fertile ground for future exploration. nih.govnih.gov However, realizing the full potential of these compounds necessitates addressing several fundamental challenges. The future direction of research will likely focus on the intelligent design of ligands for specific applications, the development of sophisticated catalytic systems, and a deeper understanding of reaction mechanisms through the characterization of fleeting intermediate species.

Rational Design of High-Performance Ligands

A primary challenge and a significant area of future research lie in the rational design of high-performance dithiocarbamate ligands, including derivatives of ethylcarbamodithioic acid, tailored for specific catalytic or material applications. duke.edu The traditional approach to synthesizing dithiocarbamate complexes often involves straightforward reactions between a primary or secondary amine, carbon disulfide, and a metal salt. wikipedia.org While effective, this method offers limited control over the electronic and steric properties of the resulting ligand.

The rational design approach aims to move beyond this trial-and-error methodology by employing a more predictive and systematic strategy. This involves the strategic modification of the ligand's molecular structure to fine-tune its properties. For instance, the introduction of different functional groups to the ethyl backbone of ethylcarbamodithioic acid can significantly alter the electron density on the sulfur donor atoms, thereby influencing the stability and reactivity of the corresponding metal complex. acs.org

Computational modeling and theoretical studies are expected to play a pivotal role in this endeavor. nih.govnih.gov Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, bonding, and reactivity of dithiocarbamate complexes. mdpi.com This theoretical understanding can guide the synthesis of new ligands with desired properties, such as enhanced thermal stability, improved solubility in specific solvents, or increased catalytic activity for a particular reaction. The goal is to establish clear structure-activity relationships that will enable the predictable design of dithiocarbamate ligands for high-performance applications.

Development of Multiphase Catalytic Systems

Another significant frontier in dithiocarbamate research is the development of multiphase catalytic systems. These systems, where the catalyst and the reactants exist in different phases (e.g., a solid catalyst in a liquid reaction mixture), offer several advantages over homogeneous systems, including ease of catalyst separation and recycling. The application of dithiocarbamate complexes as catalysts in organic transformations is an area of growing interest. nih.gov

Future research will likely focus on immobilizing ethylcarbamodithioic acid-metal complexes onto solid supports, such as polymers, silica, or magnetic nanoparticles. This would lead to the development of robust and reusable heterogeneous catalysts. The challenge lies in achieving this immobilization without compromising the catalytic activity of the metal center. The design of the dithiocarbamate ligand itself can play a crucial role here. For example, incorporating specific functional groups into the ligand structure that can covalently bind to the support material is a promising strategy.

Furthermore, the development of biphasic catalytic systems, where the reaction occurs at the interface of two immiscible liquids, is another avenue for exploration. In such systems, a dithiocarbamate catalyst could be designed to be soluble in one phase, while the products are preferentially soluble in the other, facilitating easy separation. The rational design of ligands with tailored solubility properties will be key to the success of this approach.

Advanced Characterization of Transient Species

A deeper understanding of the mechanisms of dithiocarbamate-catalyzed reactions is crucial for the development of more efficient catalysts. A major challenge in this area is the detection and characterization of transient or short-lived intermediate species that are formed during the catalytic cycle. nih.gov These species are often highly reactive and exist for only fractions of a second, making them difficult to study using conventional analytical techniques.

Advanced spectroscopic techniques are emerging as powerful tools for probing these fleeting intermediates. Time-resolved spectroscopy, for instance, allows for the monitoring of chemical reactions on very short timescales, from femtoseconds to milliseconds. nih.gov Techniques such as time-resolved infrared (TRIR) spectroscopy and time-resolved resonance Raman (TRRR) spectroscopy can provide valuable structural information about transient species, helping to elucidate reaction pathways. nih.gov

The application of these advanced characterization techniques to the study of reactions involving ethylcarbamodithioic acid complexes represents a significant future research direction. By identifying the key intermediates and understanding their reactivity, researchers can gain valuable insights into the catalytic mechanism. This knowledge can then be used to rationally design more effective catalysts and optimize reaction conditions for improved performance. The combination of advanced spectroscopic techniques with computational modeling will be particularly powerful in unraveling the intricate details of these complex chemical transformations. diva-portal.org

Q & A

Q. How to reconcile discrepancies between theoretical and experimental results in ethylcarbamodithioic acid studies?

- Methodological Answer: Perform sensitivity analyses to assess the impact of parameter assumptions (e.g., solvent dielectric constant in simulations). Compare results with analogous compounds (e.g., methylcarbamodithioic acid) to identify systemic errors. Publish negative results to inform future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products